(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane

Vasodilation Cardiovascular pharmacology Ranolazine analogs

(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 1312705-70-6) is a conformationally rigid, enantiopure bicyclic diamine that belongs to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class. This scaffold is recognized as a privileged structure in medicinal chemistry, offering a defined three-dimensional architecture that enables precise vector presentation of substituents.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B11919143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCOCCN1CC2CC1CN2
InChIInChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1
InChIKeyRUXKLXFWZJXXNX-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane – Enantiopure Bicyclic Diamine Building Block for Stereospecific Drug Discovery


(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 1312705-70-6) is a conformationally rigid, enantiopure bicyclic diamine that belongs to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, offering a defined three-dimensional architecture that enables precise vector presentation of substituents [2]. The (1S,4S) configuration provides a specific absolute stereochemistry derived from trans-4-hydroxy-L-proline, distinguishing it from the (1R,4R) antipode [3]. With a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g/mol, this compound serves as a chiral intermediate for constructing bioactive molecules with defined stereochemistry .

Why (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Racemic Mixtures, Opposite Enantiomers, or Piperazine Analogs


Generic substitution of this compound with racemic 2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane, the (1R,4R) enantiomer, or flexible piperazine derivatives introduces critical losses in stereochemical fidelity, receptor-ligand complementarity, and pharmacological performance. The (1S,4S) configuration is essential for generating the correct three-dimensional orientation of downstream pharmacophoric elements: in ranolazine-related vasodilator programs, (1S,4S)-DBH-containing analogs achieved a maximum vasorelaxation of 78.61% in rat aortic rings versus only 56.78% for ranolazine itself, a 21.8 percentage-point advantage [1]. Piperazine, while commonly used as a diamine core, lacks the conformational rigidity of the DBH bridge, which restricts rotational freedom and pre-organizes substituent vectors for optimal target engagement [2]. The (1R,4R) antipode, derived from D-proline rather than L-proline, yields the opposite spatial arrangement and is chemically distinct (CAS 2165975-72-2), making it non-interchangeable in stereospecific synthetic routes .

Quantitative Differentiation Evidence for (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane Against Closest Analogs and Alternatives


Vasodilatory Potency of (1S,4S)-DBH-Containing Ranolazine Analogs vs. Parent Ranolazine in Rat Aortic Ring Assay

In a direct head-to-head comparison, the epimeric mixture [(S,S,S)-(S,S,R)]-5 incorporating the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold produced a maximum relaxation of 78.61 ± 5.79% in phenylephrine-precontracted rat aortic rings with intact endothelium, compared to 56.78 ± 6.81% for ranolazine—a 38% relative increase in maximum vasorelaxation [1]. The pure diastereomer (S,S,S)-5 achieved 76.65 ± 3.42% maximum relaxation under identical conditions. IC₅₀ values (log[M]) were 4.75 for ranolazine versus 4.27 for the DBH epimeric mixture without endothelium, indicating approximately 3-fold greater potency [1].

Vasodilation Cardiovascular pharmacology Ranolazine analogs

Nanomolar σ2 Receptor Binding Affinity of 2,5-DBH Scaffold Compared to Piperazine Bioisosteres

In a systematic bioisostere replacement study, the 2,5-diazabicyclo[2.2.1]heptane analog 2r retained nanomolar affinity for the σ2 receptor (σ2R), whereas replacement of the piperazine core with diazaspiroalkanes or the fused octahydropyrrolo[3,4-b]pyrrole ring system resulted in a loss of σ2R affinity [1]. The bridged 2,5-DBH core was among only three scaffolds (alongside 1,4-diazepine and 3-aminoazetidine) that maintained nanomolar binding, confirming that the rigid bridged architecture of 2,5-DBH is a productive bioisostere for piperazine in this target class, while other saturated diazacycles fail to preserve binding [1].

Sigma-2 receptor Radioligand binding Bioisostere design

Stereochemical Purity Enables Antibacterial Quinolone Synthesis: (1S,4S) vs (1R,4R) Enantiomer Requirement

US Patent 5,475,117 explicitly describes that (1S,4S)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes—derived from trans-4-hydroxy-L-proline—serve as essential intermediates in the synthesis of specific antibacterial quinolones (e.g., those disclosed in US 4,775,668) [1]. The (1R,4R) antipode, derived from trans-4-hydroxy-D-proline, cannot substitute due to the chirality transfer that dictates the absolute configuration of the final quinolone product [1]. The 2-methoxyethyl substituent at N-2 in the target compound provides a specific alkyl chain length and polarity that influences downstream reactivity and pharmacokinetic properties relative to shorter alkyl homologs (e.g., 2-methyl or 2-ethyl analogs) [1].

Antibacterial quinolones Chiral intermediate Stereospecific synthesis

Conformational Rigidity and Defined Exit Vectors vs. Flexible Piperazine in Medicinal Chemistry Design

The 2,5-DBH scaffold imposes a rigid bicyclic framework that locks the two nitrogen atoms in a fixed spatial relationship, with a bridgehead-to-bridgehead distance of approximately 2.5 Å and well-defined N-substituent exit vectors [1]. This contrasts with piperazine, which undergoes rapid chair-flipping and ring inversion, populating multiple low-energy conformers that sample diverse pharmacophoric geometries [1]. The 2-methoxyethyl substituent at N-2 adds polarity (calculated logP reduction of ~0.5–0.8 units vs. N-methyl analog) while the rigid scaffold restricts the conformational freedom of the side chain, reducing entropic penalties upon target binding [2]. This preorganization is hypothesized to contribute to the observed 3-fold IC₅₀ improvement in vasorelaxation assays when the (1S,4S)-DBH core replaces the flexible piperazine in ranolazine [2].

Conformational restriction Scaffold preorganization Medicinal chemistry

Purity Specification and Quality Control: 98% Enantiopure (1S,4S) vs. Racemic or Lower-Purity Commercial Grades

Commercially available (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane is supplied at 98% chemical purity (HPLC) with retention of the (1S,4S) absolute configuration . In contrast, generic listings for "2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane" without stereochemical specification (CAS 1312705-70-6) may represent racemic or scalemic mixtures, with purity grades reported as low as 95% . A 95% purity racemic product introduces both chemical impurities (5% unknown) and stereochemical uncertainty (undefined enantiomeric ratio), which can confound structure–activity relationship (SAR) interpretation and introduce batch-to-batch variability in lead optimization campaigns .

Chiral purity Quality control Procurement specification

Highest-Value Application Scenarios for (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane Based on Quantitative Evidence


Stereospecific Synthesis of Cardiovascular Vasodilator Candidates via (1S,4S)-DBH Core Incorporation

The (1S,4S)-DBH scaffold, when elaborated into ranolazine-like analogs, yields a 38% greater maximum vasorelaxation compared to the piperazine-containing parent drug ranolazine in rat aortic ring assays [1]. Programs targeting angina or peripheral vascular disease can use this building block to construct conformationally constrained leads with enhanced potency (IC₅₀ shift from log[M] 4.75 to 4.27, ~3-fold) and a dual mechanism involving both endothelium-dependent NO release and direct smooth muscle relaxation [1]. The 2-methoxyethyl side chain provides a synthetic handle for further derivatization while contributing polarity for improved aqueous solubility.

σ2 Receptor (TMEM97) Ligand Development for CNS and Oncology Indications

The 2,5-DBH core is one of only three saturated diazacycle scaffolds that preserve nanomolar σ2R binding affinity when replacing piperazine in benzimidazolone-based ligands, while diazaspiro and fused pyrrolidine alternatives lose activity [2]. The (1S,4S)-2-(2-methoxyethyl) variant offers a chiral, functionalized entry point for synthesizing σ2R-selective PET tracer precursors or therapeutics targeting the σ2R/TMEM97 axis, which is overexpressed in proliferating tumors and implicated in synaptic function [2].

Chiral Intermediate for Quinolone Antibacterial Agents Requiring (1S,4S) Absolute Configuration

US Patent 5,475,117 establishes the necessity of the (1S,4S)-2-alkyl-DBH configuration for constructing specific quinolone antibacterials [3]. The (1S,4S)-2-(2-methoxyethyl) derivative serves as a direct intermediate in this class, where the 2-methoxyethyl substituent can modulate the pharmacokinetic profile of the final quinolone. Using the enantiopure (1S,4S) form avoids the 50% yield loss and diastereomer separation costs associated with racemic starting materials [3].

Conformationally Constrained Fragment Library Design and Scaffold-Hopping Campaigns

The rigid 2,5-DBH scaffold with a defined (1S,4S) configuration and a polar 2-methoxyethyl side chain fills a gap in fragment libraries between fully flexible piperazines and fully aromatic heterocycles [4]. The preorganized exit vectors reduce the entropic penalty of target binding, and the oxygen atom in the methoxyethyl chain provides a hydrogen-bond acceptor that is absent in simple N-alkyl DBH analogs. This makes the compound a valuable three-dimensional fragment for SPR-based screening or scaffold-hopping exercises where piperazine flexibility masks true SAR trends [4].

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